D-Xylofuranose, 1,2,3,5-tetraacetate

Beschreibung

The exact mass of the compound 1,2,3,5-tetra-O-acetyl-D-xylofuranose is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

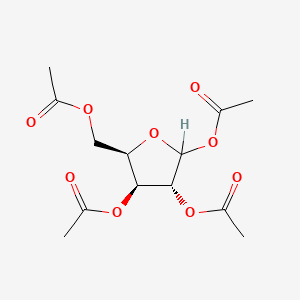

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-DAAZQVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of D-Xylofuranose, 1,2,3,5-tetraacetate. This peracetylated sugar is a key synthetic intermediate, primarily utilized in the laboratory synthesis of nucleoside analogues for research in drug development and molecular biology. While isomeric with the more common D-xylopyranose tetraacetate, its furanose ring structure offers unique stereochemical properties for the synthesis of specific bioactive compounds. This document consolidates available data on its physical and chemical characteristics, provides guidance on its synthesis and characterization, and discusses its role in a biological context.

Chemical Properties

This compound is a derivative of the pentose (B10789219) sugar D-xylose, in which all hydroxyl groups are acetylated. It exists as a colorless to light yellow oil and is primarily used as a synthetic building block in carbohydrate and nucleoside chemistry.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 42927-46-8 | [1] |

| Molecular Formula | C₁₃H₁₈O₉ | [1][2] |

| Molecular Weight | 318.28 g/mol | [2][3] |

| Physical State | Colorless to light yellow oil | [1] |

| Purity | ≥95% (commercially available) | [1] |

| Storage | Store at -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Solubility

Solubility information for this compound in various common laboratory solvents is provided in Table 2.

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL | [1] |

| Ethanol | 15 mg/mL | [1] |

| Phosphate-buffered saline (PBS), pH 7.2 | 10 mg/mL | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furanose ring and the methyl protons of the four acetate (B1210297) groups. The anomeric proton (H-1) is expected to be a doublet with a chemical shift significantly downfield. The remaining ring protons (H-2, H-3, H-4, and H-5) will appear as multiplets in the range of 4-5.5 ppm. The methyl protons of the acetate groups will be observed as sharp singlets between 1.9 and 2.2 ppm.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the five carbons of the xylofuranose (B8766934) ring and the carbonyl and methyl carbons of the four acetate groups. The anomeric carbon (C-1) will be the most downfield of the ring carbons. The carbonyl carbons of the acetate groups will resonate in the 168-172 ppm region, while the methyl carbons will appear around 20-21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester functional groups. Key expected peaks are listed in Table 3.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740-1750 | C=O stretch (ester) |

| ~1220-1240 | C-O stretch (ester) |

| ~1040-1080 | C-O stretch (furanose ring) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (or adducts thereof, e.g., [M+Na]⁺) corresponding to its molecular weight of 318.28 g/mol . Fragmentation patterns will likely involve the sequential loss of acetyl groups (CH₃CO), acetic acid (CH₃COOH), and ketene (B1206846) (CH₂=C=O).

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in readily available literature. However, a general approach involves the acetylation of D-xylose. It is important to note that the acetylation of D-xylose typically yields a mixture of pyranose and furanose anomers, with the pyranose form being the major product. The selective synthesis of the furanose isomer can be challenging and may require specific reaction conditions or the use of protecting groups.

A general procedure for the acetylation of D-xylose is as follows:

-

Dissolution: D-xylose is dissolved in a suitable solvent, typically a mixture of acetic anhydride (B1165640) and a catalyst.

-

Catalysis: A catalyst, such as sodium acetate or a Lewis acid (e.g., zinc chloride), is added to promote the reaction.

-

Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed to remove excess reagents and byproducts.

-

Purification: The crude product, which will be a mixture of isomers, is purified using column chromatography on silica (B1680970) gel to isolate the desired this compound.

A potential synthetic workflow is illustrated in the following diagram:

Biological Context

Role as a Synthetic Precursor

The primary biological relevance of this compound is its use as a synthetic precursor in the laboratory. It serves as a key building block for the synthesis of various nucleoside analogues.[1] These modified nucleosides are crucial tools for researchers in drug development and molecular biology to study the mechanisms of enzymes involved in nucleic acid metabolism and to develop potential therapeutic agents.

The workflow for its application in nucleoside synthesis is as follows:

Misconceptions

It is important to clarify that this compound is a carbohydrate derivative and not a fatty acid. Some commercial sources have erroneously categorized it as such.[3] Its chemical structure and properties are distinctly those of an acetylated sugar.

Signaling Pathways

There is no direct evidence to suggest that this compound is involved in any specific cellular signaling pathways. Its peracetylated nature makes it a synthetic compound not typically found in biological systems. Research on signaling pathways related to its parent sugar, D-xylose, focuses on the metabolic routes for its utilization by microorganisms.

Conclusion

References

In-depth Technical Guide: Structure Elucidation of D-Xylofuranose, 1,2,3,5-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in the synthesis of various biologically active compounds, including nucleoside analogues.[1][2] The structural confirmation of this peracetylated furanose derivative relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental protocols and data interpretation necessary for its unambiguous identification.

Chemical Structure and Properties

This compound is a derivative of the pentose (B10789219) sugar D-xylose, where all hydroxyl groups are acetylated. The furanose form indicates a five-membered ring structure.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₉ | [2][3] |

| Molecular Weight | 318.28 g/mol | [2][3] |

| Appearance | Colorless oil or crystalline solid | [2][4] |

| CAS Number | 42927-46-8 (for D-form) | [2] |

Experimental Protocols

Synthesis of this compound

Materials:

-

D-xylose

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (catalyst and solvent)

-

Dichloromethane (B109758) (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (eluent)

Procedure:

-

Dissolve D-xylose in a mixture of pyridine and dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound. The furanose form is often one of the isomers produced in such reactions and needs to be separated from the pyranose form.

Diagram 1: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound (in CDCl₃)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-1 (anomeric) | ~ 6.0 - 6.3 | d or s | J₁,₂ ≈ 0-4 |

| H-2 | ~ 5.2 - 5.5 | m | |

| H-3 | ~ 5.2 - 5.5 | m | |

| H-4 | ~ 4.2 - 4.5 | m | |

| H-5, H-5' | ~ 4.0 - 4.4 | m | |

| Acetyl CH₃ | ~ 2.0 - 2.2 | s |

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| C-1 (anomeric) | ~ 98 - 105 |

| C-2 | ~ 70 - 75 |

| C-3 | ~ 70 - 75 |

| C-4 | ~ 78 - 82 |

| C-5 | ~ 62 - 65 |

| Acetyl C=O | ~ 169 - 171 |

| Acetyl CH₃ | ~ 20 - 21 |

Interpretation:

-

The chemical shift of the anomeric proton (H-1) is highly diagnostic and typically appears downfield. The coupling constant between H-1 and H-2 (J₁,₂) is crucial for determining the anomeric configuration (α or β). For furanose rings, small J₁,₂ values are generally observed.

-

The signals for the acetyl methyl groups will appear as sharp singlets in the upfield region of the ¹H NMR spectrum.

-

The anomeric carbon (C-1) resonates at a characteristic downfield position in the ¹³C NMR spectrum.

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of all proton and carbon signals.

Diagram 2: Logic of NMR-based Structure Elucidation

Caption: Logical workflow for determining molecular structure using various NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For peracetylated sugars, electrospray ionization (ESI) or fast atom bombardment (FAB) are common ionization techniques.

Expected Fragmentation Pattern: The mass spectrum of this compound (MW = 318.28) is expected to show a molecular ion peak ([M+H]⁺ at m/z 319 or [M+Na]⁺ at m/z 341 in positive ion mode). The fragmentation pattern will be dominated by the sequential loss of acetyl groups (CH₂=C=O, 42 Da) and acetic acid (CH₃COOH, 60 Da).

Table 4: Potential Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 319 | [M+H]⁺ |

| 341 | [M+Na]⁺ |

| 259 | [M+H - CH₃COOH]⁺ |

| 217 | [M+H - CH₃COOH - CH₂=C=O]⁺ |

| 199 | [M+H - 2(CH₃COOH)]⁺ |

| 157 | [M+H - 2(CH₃COOH) - CH₂=C=O]⁺ |

| 139 | Furanose ring fragment |

| 109 | Further fragmented furanose ring |

| 43 | [CH₃CO]⁺ |

Interpretation:

-

The presence of the molecular ion peak confirms the molecular weight.

-

The characteristic losses of 60 and 42 Da are indicative of the presence of acetyl groups.

-

The fragmentation pattern can help to distinguish between furanose and pyranose isomers, although this often requires high-resolution mass spectrometry and comparison with standards.[6]

Conclusion

References

- 1. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,2,3,5-tetra-O-acetyl-D-xylofuranose | C13H18O9 | CID 11162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthose.com [synthose.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1,2,3,5-tetra-O-acetyl-D-xylofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2,3,5-tetra-O-acetyl-D-xylofuranose. This acetylated derivative of D-xylose is a valuable building block in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues and other biologically active molecules. This document summarizes its key characteristics, presents available quantitative data in a structured format, and outlines a general experimental approach for its synthesis and characterization.

Core Physical and Chemical Properties

1,2,3,5-tetra-O-acetyl-D-xylofuranose is a derivative of the five-carbon sugar D-xylose, in which the hydroxyl groups at positions 1, 2, 3, and 5 of the furanose ring are acetylated. This per-O-acetylation significantly alters the polarity and reactivity of the parent sugar, rendering it soluble in a range of organic solvents and suitable for various chemical transformations.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₉ | [1][2] |

| Molecular Weight | 318.28 g/mol | [1][2] |

| Physical State | Neat Oil | [3] |

| CAS Number | 42927-46-8 | [1][3] |

| Purity | ≥95% (Commercially available) | [3] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

| Solubility | DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLPBS (pH 7.2): 10 mg/mL | [3] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and purification of 1,2,3,5-tetra-O-acetyl-D-xylofuranose is not explicitly available in the searched literature, a general methodology can be inferred from standard procedures for the acetylation of monosaccharides. The synthesis of the analogous 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose involved acetylation following other transformations, suggesting a common acetylation step.[4]

General Synthesis and Purification Workflow

The synthesis of 1,2,3,5-tetra-O-acetyl-D-xylofuranose typically involves the acetylation of D-xylose. The key challenge in this synthesis is to control the reaction conditions to favor the formation of the furanose ring over the more thermodynamically stable pyranose ring. This can often be achieved through kinetic control at low temperatures and by using specific solvent systems.

Below is a generalized experimental workflow for the synthesis, purification, and characterization of 1,2,3,5-tetra-O-acetyl-D-xylofuranose.

Detailed Methodologies (Hypothetical Protocol based on General Procedures)

-

Acetylation of D-Xylose: D-xylose is dissolved in a suitable solvent, such as pyridine, and cooled in an ice bath. Acetic anhydride is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, the reaction is quenched by pouring the mixture into ice-water. The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and brine.

-

Purification: The organic layer is dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product, which is likely a mixture of furanose and pyranose isomers, is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 1,2,3,5-tetra-O-acetyl-D-xylofuranose isomer.

-

Characterization: The purified product is characterized by standard spectroscopic methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure and stereochemistry of the furanose ring and the presence of the four acetyl groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₃H₁₈O₉).

-

Polarimetry: The specific rotation of the purified compound is measured to determine its optical activity.

-

Note: As specific spectroscopic data for 1,2,3,5-tetra-O-acetyl-D-xylofuranose is not available in the searched literature, researchers would need to acquire this data experimentally for full characterization.

Concluding Remarks

References

- 1. 1,2,3,5-Tetra-o-acetyl-D-xylofuranose | 42927-46-8 | SBA92746 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer drug development. This document details its chemical properties, experimental protocols for its synthesis and purification, and its primary application in the synthesis of xylo-nucleosides.

Chemical Identity and Properties

This compound is a fully protected derivative of D-xylose in its furanose form. The acetylation of the hydroxyl groups enhances its solubility in organic solvents and makes it a versatile precursor for various chemical transformations, most notably the glycosylation of nucleobases.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 42927-46-8 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₉ | [1][2] |

| Molecular Weight | 318.28 g/mol | [2] |

| IUPAC Name | [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate (B1210297) | [2] |

| Appearance | Colorless to light yellow oil | N/A |

| Purity | ≥95% | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol: 15 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

| Storage | -20°C | [1] |

| InChI Key | IHNHAHWGVLXCCI-DAAZQVBGSA-N | [2] |

Note: Some sources may list other CAS numbers for different anomers, such as 61248-15-5 for the α-anomer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound. While the seminal work by Chang and Lythgoe in 1950 described its synthesis, the full experimental details are not readily accessible.[3] Therefore, the following protocol is a well-established method for the acetylation of sugars, adapted for the synthesis of the target compound.

2.1. Synthesis of this compound

This protocol is based on the general method of per-acetylation of sugars using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

-

D-xylose

-

Acetic anhydride

-

Pyridine, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend D-xylose (1 equivalent) in a round-bottom flask containing anhydrous pyridine (5-10 volumes).

-

Cool the mixture in an ice bath with stirring.

-

Slowly add acetic anhydride (5-6 equivalents) to the suspension.

-

Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously quench with cold water.

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a syrup.

2.2. Purification

The crude product is a mixture of anomers and potentially some pyranose forms. Purification is typically achieved by column chromatography.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Fraction collector (optional)

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or a hexane/ethyl acetate mixture) and pack a glass column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be optimized based on TLC analysis.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a clear oil.

2.3. Characterization

The purified product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, fully assigned ¹H and ¹³C NMR spectra for this compound are not widely published, the structure can be confirmed by analyzing the chemical shifts and coupling constants. Expected ¹H NMR signals would include resonances for the anomeric proton, other furanose ring protons, the C5 methylene (B1212753) protons, and the methyl protons of the four acetate groups. ¹³C NMR would show signals for the carbonyl carbons of the acetate groups, the carbons of the furanose ring, and the methyl carbons of the acetate groups. Data from similar compounds, such as β-D-ribofuranose 1,2,3,5-tetraacetate, can be used as a reference for expected chemical shift ranges.[4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The expected molecular ion peak would correspond to [M+Na]⁺ or [M+H]⁺.

-

Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) if the compound is sufficiently volatile.

Application in Nucleoside Synthesis

This compound is a crucial starting material for the synthesis of xylo-nucleosides, which are analogues of natural nucleosides with potential therapeutic applications.[1] The following is a general experimental workflow for the synthesis of a xylo-nucleoside.

Experimental Workflow: Synthesis of a Xylo-Nucleoside

-

Preparation of the Nucleobase: The chosen nucleobase (e.g., adenine (B156593), thymine) is often silylated to enhance its solubility and nucleophilicity. This is typically achieved by reacting the nucleobase with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst.

-

Glycosylation Reaction: The silylated nucleobase is then coupled with this compound in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) in an anhydrous organic solvent. This reaction forms the N-glycosidic bond.

-

Deprotection: The acetyl protecting groups on the sugar moiety are removed, typically by treatment with a base such as sodium methoxide (B1231860) in methanol.

-

Purification: The final nucleoside analogue is purified using techniques such as column chromatography or recrystallization.

Visualizations

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Application in Xylo-Nucleoside Synthesis

Caption: General workflow for the synthesis of a xylo-nucleoside analogue.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2,3,5-tetra-O-acetyl-D-xylofuranose | C13H18O9 | CID 11162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 407. Experiments on the synthesis of purine nucleosides. Part XXVII. 1 : 2 : 3 : 5-Tetra-acetyl D-xylofuranose and the D-xylofuranosides of theophylline and adenine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR [m.chemicalbook.com]

Technical Guide: D-Xylofuranose, 1,2,3,5-tetraacetate - Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility and recommended storage conditions for D-Xylofuranose, 1,2,3,5-tetraacetate. Additionally, it outlines a representative experimental protocol for solubility determination and a general workflow for its application in nucleoside synthesis, a critical process in drug development and biochemical research.

Solubility Data

This compound, a key intermediate in the synthesis of nucleosides, exhibits solubility in a range of common laboratory solvents. The following table summarizes the available quantitative solubility data.

| Solvent | Concentration | Method |

| Dimethylformamide (DMF) | 30 mg/mL[1] | Not specified |

| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL[1] | Not specified |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL[2] | With sonication |

| Ethanol | 15 mg/mL[1] | Not specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[1] | Not specified |

Storage Conditions

Proper storage of this compound is crucial to maintain its stability and purity. The recommended storage conditions for the pure compound and its solutions are detailed below.

| Form | Storage Temperature | Duration | Notes |

| Pure Compound (Neat Oil) | -20°C | Up to 3 years[2][3] | Store under an inert atmosphere.[4] |

| Room Temperature | Varies | Permissible for short-term storage and shipping in some regions.[1][3][4] | |

| Stock Solutions | -80°C | Up to 6 months[2][3] | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |

| -20°C | Up to 1 month[2][3] | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |

Handling Recommendations: Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour. Vials should be kept tightly sealed to prevent moisture absorption, especially for hygroscopic solutions in solvents like DMSO.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound using a shake-flask technique, a widely accepted method for equilibrium solubility experiments.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact weight of the compound.

-

Add a known volume of the selected solvent to the vial.

-

Tightly seal the vial and place it on an orbital shaker set to a constant speed and temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Representative Workflow for Nucleoside Synthesis

This compound is a crucial starting material for the synthesis of various nucleoside analogues. The Vorbrüggen glycosylation is a common and effective method for coupling a protected sugar with a silylated nucleobase. The following is a generalized workflow.

Objective: To synthesize a pyrimidine (B1678525) nucleoside analogue using this compound and a pyrimidine base.

Materials:

-

This compound

-

Pyrimidine base (e.g., Uracil, Thymine)

-

Hexamethyldisilazane (HMDS)

-

A Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Reagents for deprotection (e.g., Methanolic ammonia)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Silylation of the Nucleobase: The pyrimidine base is refluxed with HMDS to form a silylated derivative, which enhances its solubility and reactivity.

-

Glycosylation Reaction: The silylated base is dissolved in an anhydrous solvent. This compound is added, followed by the dropwise addition of the Lewis acid catalyst at a controlled temperature (often 0°C to room temperature). The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is quenched, and the crude product is extracted.

-

Purification of the Protected Nucleoside: The crude product is purified by silica gel column chromatography to isolate the protected nucleoside.

-

Deprotection: The acetyl protecting groups are removed from the sugar moiety, typically using a solution of ammonia (B1221849) in methanol, to yield the final nucleoside.

-

Final Purification: The deprotected nucleoside is purified, often by recrystallization or further chromatography, to yield the pure product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. madridge.org [madridge.org]

A Technical Review of Acetylated Xylofuranose Derivatives: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of acetylated xylofuranose (B8766934) derivatives, focusing on their synthesis, spectroscopic characterization, and biological potential. These sugar derivatives serve as crucial intermediates in the synthesis of novel nucleoside analogues and other bioactive compounds, exhibiting a range of activities from anticancer to enzyme inhibition. This document summarizes key quantitative data, details common experimental protocols, and visualizes synthetic workflows to support ongoing research and development in medicinal chemistry.

Synthesis of Acetylated Xylofuranose Derivatives

The synthesis of acetylated xylofuranose derivatives is fundamental to accessing a wide array of functionalized carbohydrate scaffolds. These compounds are typically not the final bioactive molecules but serve as key glycosyl donors or intermediates, where the acetyl groups act as versatile protecting groups that can influence reactivity and stereoselectivity.

A common synthetic pathway starts from D-xylose. The initial step often involves the formation of a methyl furanoside, followed by protection of the hydroxyl groups through acetylation or benzoylation. The resulting peracylated furanose is a stable, key intermediate. One documented approach involves the conversion of D-xylose into 1,2-O-isopropylidene-α-D-xylofuranose, which can then undergo further modifications before acetylation. A multi-step synthesis can achieve an overall yield of around 36-56% for a tetra-O-acetylated derivative from D-xylose.[1][2]

The workflow for synthesizing a key intermediate, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (a close analogue whose synthetic principles are applicable to xylofuranose), illustrates a typical sequence involving methylation, benzoylation, and finally, acetylation.

Data Presentation

Quantitative data is essential for the reproducibility and comparison of synthetic methods and biological activities. The following tables summarize key data points extracted from the literature.

Table 1: Synthesis Yields for Key Intermediates

This table presents reported yields for the synthesis of acetylated thio-xylopyranose, a derivative accessed through furanose intermediates.

| Starting Material | Intermediate/Final Product | Key Reagents | Overall Yield (%) | Reference |

| D-Xylose | 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose | 1. Isopropylidene protection2. Benzoylation3. Methanolysis & Acetolysis | 36% | [1][2] |

| 1,2-O-isopropylidene-α-D-xylofuranose cyclic sulfate | 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose | 1. KSAc2. Methanolysis & Acetolysis | 56% | [1][2] |

Table 2: Spectroscopic Characterization Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 4.97 (s, 1H) | H-1 |

| 4.66 (dd, 1H) | H-3 |

| 4.59 (d, 1H) | H-2 |

| 4.35 (td, 1H) | H-4 |

| 4.11 (dd, 1H) | H-5 |

| 4.09 (dd, 1H) | H-5' |

| 3.31 (s, 3H) | OCH₃ |

| 2.08 (s, 3H) | OAc |

| 1.48, 1.31 (2s, 6H) | C(CH₃)₂ |

| Data from reference[3]. |

FTIR Spectroscopy: The presence of acetyl groups is readily confirmed by FTIR spectroscopy. Key characteristic peaks for acetylated carbohydrates appear at:

-

~1730-1740 cm⁻¹: Strong absorbance due to the carbonyl (C=O) stretch of the acetyl ester.

-

~1370 cm⁻¹: C-H bending in the acetyl group.

-

~1230-1245 cm⁻¹: Strong C-O stretching of the acetyl group.

-

Diminished O-H stretch: A significant reduction in the broad O-H stretching band around 3300-3500 cm⁻¹ indicates successful acetylation of hydroxyl groups.

Table 3: Biological Activity of Xylofuranose Derivatives

Acetylated xylofuranoses are precursors to various bioactive molecules. The following table details the inhibitory activities of guanidino xylofuranose derivatives, which are synthesized from these precursors.

| Compound | Target | Activity Type | Value | Reference |

| Guanidinomethyltriazole 3'-O-dodecyl xylofuranos-5'-yl isonucleoside | Acetylcholinesterase (AChE) | Inhibition Constant (Kᵢ) | 22.87 µM | |

| 3-O-dodecyl (N-Boc)guanidino xylofuranose | Acetylcholinesterase (AChE) | Inhibition Constant (Kᵢ) | 7.49 µM | |

| Aminomethyltriazole 5'-isonucleoside | K562 (Chronic Myeloid Leukemia) | Growth Inhibition (GI₅₀) | 6.33 µM | |

| Aminomethyltriazole 5'-isonucleoside | MCF-7 (Breast Cancer) | Growth Inhibition (GI₅₀) | 8.45 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Protocol 1: General Synthesis of a Glycosyl Acetate Donor

This protocol outlines the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a widely used glycosyl donor whose preparation is analogous to that of xylofuranose derivatives.

-

Methyl Glycoside Formation: D-ribose (1 equivalent) is dissolved in methanol (B129727) containing a catalytic amount of acid (e.g., HCl or H₂SO₄) and stirred at room temperature for several hours until TLC indicates consumption of the starting material.

-

Benzoylation: The reaction mixture is neutralized, and the solvent is evaporated. The crude methyl ribofuranoside is dissolved in pyridine, and benzoyl chloride (3-4 equivalents) is added dropwise at 0°C. The reaction is stirred overnight.

-

Acetolysis (Hydrolysis and Acetylation): The benzoylated intermediate is dissolved in a mixture of glacial acetic acid and acetic anhydride. A catalytic amount of sulfuric acid is added, and the solution is stirred at low temperature (e.g., 10°C) for 15-20 hours.

-

Workup and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization from a solvent like ethanol (B145695) to yield the white solid product.

Protocol 2: Glycosylation Using an Acetylated Donor

Acetylated furanoses are excellent donors for glycosylation reactions to form nucleosides or other glycosides.

-

Preparation: The glycosyl acceptor (1.0 equivalent) and the acetylated xylofuranose donor (1.2-1.5 equivalents) are dried by azeotroping with toluene (B28343) in a flame-dried, argon-purged flask.

-

Activation: The dried reagents are dissolved in a dry solvent (e.g., dichloromethane). A Lewis acid promoter (e.g., SnCl₄, TMSOTf, or BF₃·Et₂O) is added dropwise at a reduced temperature (e.g., -20°C to 0°C).

-

Reaction: The reaction mixture is stirred and allowed to warm to room temperature. The progress is monitored by TLC until the donor is consumed.

-

Quenching and Workup: The reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate. The mixture is filtered through Celite®, and the organic layer is separated, washed with brine, and dried over sodium sulfate.

-

Purification: After filtration and concentration, the crude product is purified by silica (B1680970) gel column chromatography to yield the desired glycoside.

Visualization of Cellular Mechanisms

While specific signaling pathways for acetylated xylofuranose derivatives are not extensively detailed, their nucleoside analogue derivatives are often designed as anticancer agents that induce apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway commonly targeted by such agents.

This guide serves as a foundational resource for professionals engaged in the field of carbohydrate chemistry and drug discovery. The compiled data and methodologies provide a practical starting point for the synthesis and evaluation of novel acetylated xylofuranose derivatives and their subsequent application in developing new therapeutic agents.

References

- 1. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Stereochemistry of D-Xylofuranose, 1,2,3,5-tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemistry of D-Xylofuranose, 1,2,3,5-tetraacetate, a fully acetylated derivative of D-xylose in its furanose form. The defined stereochemistry, established by its IUPAC name [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate (B1210297), dictates the spatial arrangement of the acetate functional groups and the conformation of the five-membered furanose ring. This guide synthesizes available information on its structure, synthesis, and spectroscopic characterization, presenting it in a format tailored for researchers in carbohydrate chemistry and drug development. A comprehensive understanding of the stereochemical properties of this molecule is crucial for its application as a synthetic intermediate, particularly in the synthesis of nucleoside analogues and other biologically active compounds.

Introduction

This compound is a carbohydrate derivative where all hydroxyl groups of D-xylofuranose are protected by acetyl groups. This peracetylation renders the molecule more soluble in organic solvents and serves to protect the hydroxyl groups during synthetic transformations. The stereochemistry of the parent sugar, D-xylose, and the subsequent cyclization to the furanose form, create a unique three-dimensional structure that is locked in by the bulky acetate groups. The precise orientation of these groups influences the molecule's reactivity, conformational preferences, and its utility as a building block in complex organic synthesis.

Stereochemical Configuration

The absolute configuration of this compound is derived from D-xylose. The IUPAC name, [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate , systematically describes the stereochemistry at each chiral center of the oxolane (furanose) ring.

-

C1 (Anomeric Carbon): The stereochemistry at the anomeric carbon (C1) is not explicitly defined in the common name but is crucial for a complete stereochemical description. Both α and β anomers are possible, arising from the orientation of the acetate group at C1 relative to the other substituents.

-

C2: The hydroxyl group at C2 of D-xylose is on the right in the Fischer projection, leading to the (S) configuration in the furanose ring.

-

C3: The hydroxyl group at C3 is on the left, resulting in an (R) configuration.

-

C4: The hydroxyl group at C4 is on the right, giving an (R) configuration.

The furanose ring itself is not planar and adopts puckered conformations, typically described as either envelope (E) or twist (T) forms. The bulky acetate groups significantly influence the conformational equilibrium of the ring.

Chemical Structure

Caption: 2D representation of this compound structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₉ |

| Molecular Weight | 318.28 g/mol |

| IUPAC Name | [(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |

| CAS Number | 30571-56-3 |

Experimental Protocols

General Synthesis of Per-O-acetylated Sugars

Materials:

-

D-xylose

-

Acetic anhydride (B1165640) (Ac₂O)

-

Pyridine (B92270) (or triethylamine)

-

Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolution: D-xylose is suspended in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine (B128534) at 0 °C.

-

Acetylation: Acetic anhydride is added dropwise to the stirred suspension. The reaction mixture is typically allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, which may contain a mixture of α and β anomers as well as pyranose and furanose forms, is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

Note: The ratio of furanose to pyranose forms and the anomeric ratio (α/β) can be influenced by the reaction conditions, including the solvent, base, temperature, and reaction time.

Spectroscopic Data for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed stereochemical and conformational analysis of carbohydrate derivatives. Although a complete, assigned NMR dataset for this compound is not publicly available, the following table outlines the expected signals and the type of information that would be derived from such data.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H NMR | ||

| Anomeric Proton (H-1) | ~ 5.5 - 6.5 | The chemical shift and coupling constant (³JH1,H2) are diagnostic for the anomeric configuration (α or β). |

| Ring Protons (H-2, H-3, H-4) | ~ 4.0 - 5.5 | The coupling constants between adjacent ring protons (³JH,H) provide crucial information about the dihedral angles and thus the conformation of the furanose ring. |

| Exocyclic Protons (H-5, H-5') | ~ 3.5 - 4.5 | These signals and their couplings to H-4 help to determine the conformation around the C4-C5 bond. |

| Acetyl Methyl Protons | ~ 1.9 - 2.2 | The presence of four distinct singlets would confirm the presence of the four acetate groups. |

| ¹³C NMR | ||

| Anomeric Carbon (C-1) | ~ 95 - 105 | The chemical shift of the anomeric carbon is highly sensitive to its configuration. |

| Ring Carbons (C-2, C-3, C-4) | ~ 70 - 85 | |

| Exocyclic Carbon (C-5) | ~ 60 - 70 | |

| Carbonyl Carbons (C=O) | ~ 168 - 172 | Four distinct signals would confirm the four acetate groups. |

| Acetyl Methyl Carbons | ~ 20 - 22 |

Logical Workflow for Stereochemical Elucidation

The process of confirming the stereochemistry of a carbohydrate derivative like this compound follows a logical workflow.

Anomeric Configuration of Tetra-O-acetyl-D-xylofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anomeric configuration of tetra-O-acetyl-D-xylofuranose, a key derivative of D-xylose. Understanding the stereochemistry at the anomeric center (C1) is critical for its application in the synthesis of nucleoside analogues and other bioactive molecules. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the underlying chemical principles.

Introduction to Anomeric Configuration

In carbohydrate chemistry, anomers are diastereomers of cyclic saccharides that differ in the configuration at the hemiacetal or hemiketal carbon, also known as the anomeric carbon. For furanose rings, which are five-membered, the two anomers are designated as alpha (α) and beta (β). The orientation of the substituent at the anomeric carbon relative to the other substituents on the ring determines this designation. The interplay of steric and stereoelectronic effects, most notably the anomeric effect, governs the relative stability and reactivity of these anomers.[1]

The acetylation of D-xylose can lead to a mixture of pyranose and furanose forms, with each having α and β anomers. The furanose form, 1,2,3,5-tetra-O-acetyl-D-xylofuranose, is a crucial intermediate in various synthetic pathways. The selective synthesis and separation of its anomers are often necessary for the stereospecific synthesis of target molecules.

Quantitative Data

Precise quantitative data for the individual anomers of 1,2,3,5-tetra-O-acetyl-D-xylofuranose is not extensively documented in publicly available literature. However, data for related compounds and general principles of anomer separation and characterization provide valuable insights. The following tables summarize the available physical and spectroscopic properties.

Table 1: Physical Properties of Tetra-O-acetyl-D-xylofuranose Anomers

| Property | α-Anomer | β-Anomer | Reference |

| CAS Number | 61248-15-5 | Not available | [2] |

| Molecular Formula | C₁₃H₁₈O₉ | C₁₃H₁₈O₉ | [3] |

| Molecular Weight | 318.28 g/mol | 318.28 g/mol | [3] |

| Melting Point | Data not available | Data not available | |

| Optical Rotation | Data not available | Data not available |

Table 2: Spectroscopic Data for α-Tetra-O-acetyl-D-xylofuranose

| Carbon Atom | ¹³C Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| Acetyl CH₃ | Data not available |

| Acetyl C=O | Data not available |

Note: A publicly available ¹³C NMR spectrum for "PERACETYL-ALPHA-D-XYLOSE,(FURANOSE)" exists but the solvent is not specified, and peak assignments are not provided.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and separation of the α and β anomers of 1,2,3,5-tetra-O-acetyl-D-xylofuranose are not explicitly described in a single source. However, by combining information from the synthesis of related compounds, a general approach can be outlined.

Synthesis of Tetra-O-acetyl-D-xylofuranose

The synthesis of acetylated furanoses often involves the protection of the hydroxyl groups of the parent sugar. A common method for acetylation is the use of acetic anhydride (B1165640) with a catalyst. The ratio of furanose to pyranose and the α/β anomeric ratio can be influenced by the reaction conditions, such as the catalyst (acidic or basic), temperature, and reaction time.[4]

A plausible synthetic route, adapted from procedures for related sugars, is as follows:

-

Protection of D-xylose to favor the furanose form: D-xylose can be converted to a derivative that locks the ring in the furanose conformation, such as 1,2-O-isopropylidene-α-D-xylofuranose.[5]

-

Acetylation: The remaining free hydroxyl groups at positions 3 and 5 are then acetylated using acetic anhydride in the presence of a base like pyridine.

-

Deprotection and Acetolysis: The isopropylidene group is subsequently removed under acidic conditions, followed by acetylation of the newly freed hydroxyl groups at C1 and C2. This step often leads to a mixture of α and β anomers.

General Acetylation Procedure (adapted from the synthesis of other sugar acetates):

-

D-xylose is dissolved in a suitable solvent system, which can include a mixture of acetic anhydride and a catalyst.

-

Catalysts can be acidic (e.g., perchloric acid) or basic (e.g., sodium acetate). The choice of catalyst can influence the anomeric ratio of the product.[4]

-

The reaction is typically stirred at a controlled temperature for several hours.

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude tetra-O-acetyl-D-xylofuranose as a mixture of anomers.

Separation of Anomers

The separation of anomeric mixtures of peracetylated sugars is a significant challenge. Chromatographic techniques are most commonly employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly on specialized columns such as those with chiral stationary phases, has been shown to be effective in separating anomers of monosaccharides and their derivatives.[6][7][8] The choice of mobile phase is critical for achieving good resolution.

-

Column Chromatography: Traditional silica (B1680970) gel column chromatography can also be used, although it may be less efficient for closely related anomers.

-

Enzymatic Deacetylation: Regio- and stereoselective enzymatic deacylation has been used to separate anomers of peracylated sugars. For instance, specific lipases can selectively deacetylate one anomer, allowing for the separation of the modified and unmodified sugars.[9]

Anomeric Configuration and Stability

The relative populations of the α and β anomers in solution are determined by their thermodynamic stability. The anomeric effect generally favors the anomer with an axial electronegative substituent on the anomeric carbon in pyranose rings.[1] In furanose rings, the conformational flexibility makes the prediction of the dominant anomer more complex, as multiple low-energy conformations can exist. The equilibrium between the anomers can be influenced by the solvent polarity.

Diagrams

General Workflow for Synthesis and Separation

Caption: General workflow for the synthesis and separation of tetra-O-acetyl-D-xylofuranose anomers.

Anomeric Equilibrium

Caption: Equilibrium between the α and β anomers of tetra-O-acetyl-D-xylofuranose via an open-chain intermediate.

Conclusion

References

- 1. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1,2,3,5-tetra-O-acetyl-α-D-xylofuranose|lookchem [lookchem.com]

- 4. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate [webbook.nist.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 7. researchgate.net [researchgate.net]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate for Researchers and Drug Development Professionals

Introduction: D-Xylofuranose, 1,2,3,5-tetraacetate is a key acetylated derivative of D-xylose, a five-carbon sugar. This compound serves as a crucial starting material and intermediate in the synthesis of various biologically active molecules, most notably unnatural nucleosides and their analogues. Its protected hydroxyl groups allow for selective chemical modifications, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery and development. This guide provides an in-depth overview of its commercial availability, key technical data, and representative experimental protocols for its application in nucleoside synthesis.

Commercial Suppliers and Physical Properties

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound from vendors specializing in carbohydrates, nucleoside chemistry, and general laboratory reagents. The quality and purity of the compound may vary between suppliers, and it is essential to consult the certificate of analysis for specific batch information.

Table 1: Prominent Commercial Suppliers

| Supplier | Website |

| MedChemExpress | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

| Sigma-Aldrich (Ambeed, Inc.) | --INVALID-LINK-- |

| Biosynth | --INVALID-LINK-- |

Table 2: Physicochemical and Technical Data

| Property | Value | Source |

| CAS Number | 64529-50-6 (for D-form) | MedChemExpress, Cayman Chemical, Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₈O₉ | MedChemExpress, Cayman Chemical, Sigma-Aldrich |

| Molecular Weight | 318.28 g/mol | MedChemExpress, Cayman Chemical, Sigma-Aldrich |

| Appearance | Colorless to light yellow oil or crystalline solid | Cayman Chemical |

| Purity | ≥95% to 99.96% (Varies by supplier) | MedChemExpress, Cayman Chemical, Sigma-Aldrich |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol. Limited solubility in aqueous buffers. | Cayman Chemical |

| Storage Conditions | Store at -20°C for long-term stability. Can be stored at room temperature for short periods. | MedChemExpress, Sigma-Aldrich |

Table 3: Supplier-Specific Purity and Formulation

| Supplier | Purity | Formulation |

| MedChemExpress | 99.96% | Crystalline solid |

| Cayman Chemical | ≥95% | A neat oil |

| Sigma-Aldrich (Ambeed, Inc.) | 98% | Liquid |

Application in Nucleoside Synthesis

The primary application of this compound is as a glycosyl donor in the synthesis of nucleosides. The acetyl protecting groups enhance its stability and solubility in organic solvents used in glycosylation reactions. Two common strategies for nucleoside synthesis using this precursor are the Vorbrüggen glycosylation (a chemical method) and enzymatic synthesis.

Experimental Protocol 1: Chemical Synthesis of a Xylofuranosyl Nucleoside via Vorbrüggen Glycosylation

This protocol is a representative example of a Vorbrüggen glycosylation reaction, a widely used method for the formation of the N-glycosidic bond in nucleosides.

Materials:

-

This compound

-

Silylated nucleobase (e.g., persilylated thymine)

-

Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf)

-

Anhydrous solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the silylated nucleobase in the anhydrous solvent.

-

Addition of Glycosyl Donor: To the solution of the silylated base, add a solution of this compound in the same anhydrous solvent.

-

Initiation of Glycosylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add the Lewis acid catalyst (e.g., TMSOTf) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically several hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (B1210297).

-

Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acetylated xylofuranosyl nucleoside.

-

Deprotection (Optional): The acetyl groups can be removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final unprotected nucleoside.

Caption: Workflow for Vorbrüggen Glycosylation.

Experimental Protocol 2: Enzymatic Synthesis of a Xylofuranosyl Nucleoside

Enzymatic methods offer a "greener" alternative to chemical synthesis, often providing higher selectivity and milder reaction conditions. This representative protocol utilizes a nucleoside phosphorylase.

Materials:

-

This compound

-

A suitable purine (B94841) or pyrimidine (B1678525) base

-

Nucleoside phosphorylase (e.g., from E. coli or Bacillus species)

-

Phosphate (B84403) buffer (e.g., potassium phosphate buffer, pH 7.0)

-

A suitable co-substrate (e.g., a purine nucleoside as a ribose donor if the enzyme requires it)

-

Incubator/shaker

-

Method for reaction termination (e.g., heating)

-

HPLC for analysis and purification

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of the nucleoside phosphorylase in the phosphate buffer. Dissolve the nucleobase and this compound in the same buffer. Gentle heating or the use of a co-solvent may be necessary to aid dissolution.

-

Enzymatic Reaction: Combine the enzyme solution with the substrate solution in a suitable reaction vessel. If required, add the co-substrate.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-60°C) with gentle agitation.

-

Reaction Monitoring: Monitor the formation of the nucleoside product over time using HPLC.

-

Reaction Termination: Once the reaction has reached the desired conversion, terminate it by heating the mixture (e.g., to 95°C for 5 minutes) to denature the enzyme.

-

Purification: Centrifuge the terminated reaction mixture to pellet the denatured protein. Filter the supernatant and purify the xylofuranosyl nucleoside product using preparative HPLC.

-

Deprotection (if necessary): Similar to the chemical method, the acetyl groups can be removed enzymatically using a lipase (B570770) or chemically with a mild base.

Caption: Workflow for Enzymatic Nucleoside Synthesis.

Conclusion

This compound is an indispensable building block for the synthesis of novel nucleoside analogues. Its commercial availability and well-established reactivity in both chemical and enzymatic transformations make it a valuable resource for researchers in drug discovery. The choice between a chemical or enzymatic approach will depend on the specific target molecule, desired stereoselectivity, and scalability of the synthesis. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile reagent in the laboratory.

Methodological & Application

Application of D-Xylofuranose, 1,2,3,5-tetraacetate in Nucleoside Synthesis: A Detailed Guide for Researchers

Introduction: D-Xylofuranose, 1,2,3,5-tetraacetate is a key acetylated derivative of D-xylose, a five-carbon sugar. In the field of medicinal chemistry and drug development, this compound serves as a crucial starting material for the synthesis of a variety of nucleoside analogues. These synthetic nucleosides, which mimic the structure of natural nucleosides, are pivotal in the development of therapeutic agents, particularly those with antiviral and anticancer properties. The modification of the sugar moiety in a nucleoside is a well-established strategy to alter its biological activity, metabolic stability, and pharmacokinetic profile.

Application Notes:

The primary application of this compound in nucleoside synthesis lies in its role as a glycosyl donor in glycosylation reactions. In these reactions, the xylofuranose (B8766934) sugar is coupled with a heterocyclic base (a nucleobase) to form the fundamental nucleoside structure. The acetate (B1210297) protecting groups on the sugar hydroxyls are essential for the reaction's success, as they enhance the stability of the sugar and influence the stereochemical outcome of the glycosylation.

One of the most common and effective methods for this coupling is the Vorbrüggen glycosylation . This reaction typically involves the use of a silylated nucleobase and a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). The silylation of the nucleobase increases its nucleophilicity and solubility in organic solvents, facilitating the reaction with the glycosyl donor.

The resulting xylofuranosyl nucleosides can be further modified to generate a diverse library of compounds for biological screening. These modifications can include deprotection of the acetyl groups, functionalization of the sugar hydroxyls, or alteration of the nucleobase. Nucleoside analogues derived from D-xylofuranose have been investigated for their potential as inhibitors of viral replication and as cytotoxic agents against cancer cell lines. The structural variations in the sugar portion can lead to compounds that are selectively recognized and processed by viral or cancer cell enzymes, leading to therapeutic effects.

Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen Glycosylation of a Purine (B94841) Base (e.g., Adenine) with this compound

This protocol is a generalized procedure based on the principles of the Vorbrüggen glycosylation reaction. Researchers should optimize the reaction conditions for their specific substrates.

1. Silylation of the Nucleobase: a. To a suspension of adenine (B156593) (1.0 mmol) in anhydrous acetonitrile (B52724) (10 mL), add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 mmol). b. Heat the mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the silylated adenine derivative. c. Cool the reaction mixture to room temperature.

2. Glycosylation Reaction: a. To the solution of the silylated adenine, add a solution of this compound (1.2 mmol) in anhydrous acetonitrile (5 mL). b. Cool the mixture to 0 °C in an ice bath. c. Slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol), to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). b. Extract the mixture with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. d. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the protected nucleoside, 9-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)adenine.

4. Deprotection (optional): a. Dissolve the protected nucleoside in anhydrous methanol. b. Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) and stir at room temperature until the deprotection is complete (monitored by TLC). c. Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+). d. Filter the resin and concentrate the filtrate to obtain the deprotected nucleoside, 9-(β-D-xylofuranosyl)adenine.

Protocol 2: Synthesis of a Theophylline (B1681296) Nucleoside Analogue

This protocol outlines the synthesis of a theophylline nucleoside, adapting the general Vorbrüggen conditions.

1. Silylation of Theophylline: a. Suspend theophylline (1.0 mmol) in a mixture of anhydrous acetonitrile (10 mL) and hexamethyldisilazane (B44280) (HMDS) (2.0 mmol). b. Add a catalytic amount of ammonium (B1175870) sulfate. c. Heat the mixture at reflux under an inert atmosphere until a clear solution is obtained. d. Remove the excess solvent and HMDS under reduced pressure.

2. Glycosylation Reaction: a. Dissolve the silylated theophylline and this compound (1.2 mmol) in anhydrous 1,2-dichloroethane (B1671644) (15 mL). b. Cool the solution to 0 °C. c. Add tin(IV) chloride (SnCl₄) (1.2 mmol) dropwise. d. Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC.

3. Work-up and Purification: a. Dilute the reaction mixture with dichloromethane (B109758) (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL). b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. c. Purify the residue by silica gel column chromatography to afford 7-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)theophylline.

Data Presentation

Table 1: Representative Reaction Conditions for Vorbrüggen Glycosylation

| Glycosyl Donor | Nucleobase | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine | TMSOTf | Acetonitrile | Room Temp. | Not specified | Not specified (ratio of N-7 to N-1 isomer was 2:1)[1] |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine | TMSOTf | Acetonitrile | Room Temp. | Not specified | Nearly quantitative[1] |

| Protected 1-O-acetyl-2-deoxy-α,β-D-ribofuranose | Doubly silylated 2-chloroadenine | Triflic acid | Not specified | Not specified | Not specified | Up to 68% |

| (4-acetoxy-1,3-dioxan-2-yl)methyl benzoate | Silylated pyrimidine (B1678525) and purine bases | TMSOTf | Not specified | Not specified | Not specified | 24-61%[2] |

Visualizations

Caption: General experimental workflow for the synthesis of nucleoside analogues.

Caption: Simplified mechanism of the Vorbrüggen glycosylation reaction.

References

Application Notes and Protocols: D-Xylofuranose, 1,2,3,5-tetraacetate as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylofuranose, 1,2,3,5-tetraacetate is a fully protected, furanose form of D-xylose, a five-carbon sugar that is a fundamental component of hemicellulose.[1] Its per-O-acetylated structure makes it a stable, yet reactive, glycosyl donor for the synthesis of various xylosides. The acetate (B1210297) group at the anomeric position (C-1) serves as a competent leaving group upon activation with a Lewis acid, facilitating the formation of a glycosidic bond with a suitable acceptor alcohol or other nucleophile. This compound is particularly valuable as a starting material for the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer drug development.[2][3] This document provides an overview of its applications and detailed protocols for its use in glycosylation reactions.

Physicochemical Properties

The properties of this compound are summarized below, providing essential information for its handling, storage, and use in chemical synthesis.[2][4]

| Property | Value |

| CAS Number | 42927-46-8 |

| Molecular Formula | C₁₃H₁₈O₉ |

| Molecular Weight | 318.28 g/mol [4] |

| Appearance | Neat Oil[2] |

| Purity | ≥95% - 99.96% (Varies by supplier)[2][3] |

| Solubility | DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml[2] |

| Storage | Inert atmosphere, room temperature. For long-term stock solutions, store at -20°C (1 month) or -80°C (6 months).[3] |

Application: Glycosylation Reactions

As a glycosyl donor, this compound is employed to introduce a xylofuranosyl moiety into a target molecule. The key to its function lies in the activation of the anomeric acetate. Lewis acids such as Boron trifluoride etherate (BF₃·Et₂O) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used promoters. The reaction proceeds through a presumed oxocarbenium ion intermediate, which is then attacked by the nucleophilic glycosyl acceptor. The stereochemical outcome (α or β) of the glycosylation is influenced by several factors, including the choice of promoter, solvent, temperature, and the nature of the glycosyl acceptor.

General Workflow for Glycosylation

The diagram below illustrates a typical experimental workflow for a glycosylation reaction using an acetylated sugar donor.

Caption: General experimental workflow for Lewis acid-promoted glycosylation.

Experimental Protocols

The following protocols provide a framework for using this compound in glycosylation and subsequent deprotection steps. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Lewis Acid-Promoted Glycosylation

This protocol describes a representative method for coupling this compound with a primary alcohol acceptor using TMSOTf as a promoter.

Materials:

-

This compound (1.0 equiv)

-

Glycosyl acceptor (e.g., primary alcohol, 1.2-1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv)

-

Triethylamine (B128534) (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃)

-

Activated molecular sieves (4 Å)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dry all glassware in an oven and cool under an inert atmosphere.

-

To a round-bottom flask, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.

-

Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes under an inert atmosphere.

-

Cool the reaction mixture to the desired temperature (typically between -40°C and 0°C).

-

Slowly add TMSOTf dropwise to the stirring suspension.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Once the donor is consumed (typically 1-4 hours), quench the reaction by adding triethylamine or saturated NaHCO₃ solution.

-

Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove molecular sieves, washing with DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the protected xyloside.

Protocol 2: Zemplén Deacetylation (Deprotection)

This protocol removes the acetate protecting groups to yield the final xyloside.

Materials:

-

Acetylated xyloside product from Protocol 1

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (B1231860) (CH₃ONa), 0.5 M solution in MeOH or catalytic amount of solid NaOMe

-

Amberlite IR-120 (H⁺ form) resin

Procedure:

-

Dissolve the acetylated xyloside in anhydrous methanol.

-